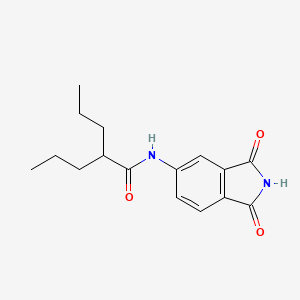
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC). DPI has been widely used in scientific research for its ability to inhibit PKC activity, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and disrupts the signaling pathway regulated by PKC. As a result, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to induce apoptosis in cancer cells and modulate synaptic plasticity in the brain.
Biochemical and physiological effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to induce apoptosis in cancer cells by inhibiting PKC activity and disrupting the signaling pathway that promotes cell survival. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to modulate synaptic plasticity in the brain by inhibiting PKC activity and regulating the expression of synaptic proteins.
実験室実験の利点と制限
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide is a potent and selective inhibitor of PKC, making it a valuable tool for investigating the role of PKC in various cellular processes. However, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has some limitations for lab experiments. For example, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide may have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has poor solubility in aqueous solutions, which may limit its use in some experimental systems.
将来の方向性
There are several future directions for the use of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide in scientific research. One direction is to investigate the role of PKC in the regulation of immune cell function. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to modulate the activity of immune cells, and further research may elucidate the molecular mechanisms underlying this effect. Another direction is to develop new PKC inhibitors based on the structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide. By modifying the chemical structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide, it may be possible to develop more potent and selective PKC inhibitors for use in scientific research and clinical applications.
合成法
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide can be synthesized by the reaction of 2-propylpentanoyl chloride with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl) amine in the presence of triethylamine. The reaction yields N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide as a white solid with a purity of over 99%.
科学的研究の応用
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been widely used in scientific research to investigate the role of PKC in various cellular processes. For example, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been used to study the effect of PKC inhibition on cell growth and differentiation in cancer cells. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has also been used to investigate the role of PKC in the regulation of synaptic plasticity in the brain.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-5-10(6-4-2)14(19)17-11-7-8-12-13(9-11)16(21)18-15(12)20/h7-10H,3-6H2,1-2H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYMZGZCVDIWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
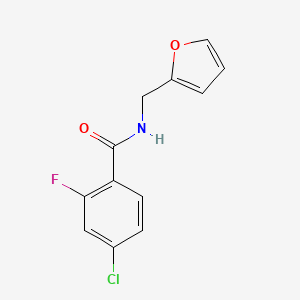
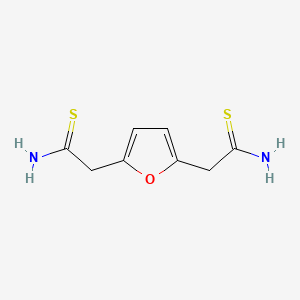
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
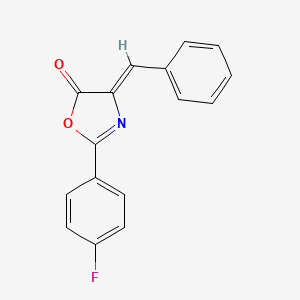
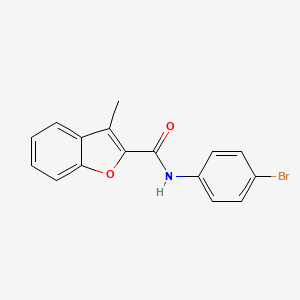
![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)
![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)